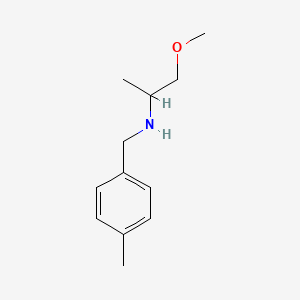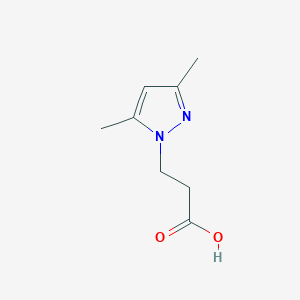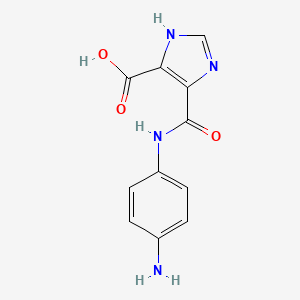
3-Fluoro-2-(trifluoromethyl)benzamide
Übersicht
Beschreibung
3-Fluoro-2-(trifluoromethyl)benzamide is an aromatic amide with the molecular formula C8H5F4NO and a molecular weight of 207.13 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties.
Wirkmechanismus
Target of Action
Molecules with a -cf3 group, similar to 3-fluoro-2-(trifluoromethyl)benzamide, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Molecules with a -cf3 group have been associated with key hydrogen bonding interactions with proteins, affecting the pka of the cyclic carbamate .
Pharmacokinetics
The molecular weight of this compound is 20713 , which may influence its bioavailability.
Result of Action
Molecules with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Biochemische Analyse
Biochemical Properties
3-Fluoro-2-(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as reverse transcriptase, where it enhances drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions . Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially affecting their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inclusion of a trifluoromethyl group in the compound’s structure has been shown to increase the potency of inhibiting 5-hydroxytryptamine uptake by six-fold compared to non-fluorinated analogs . This indicates that this compound can significantly impact neurotransmitter regulation and other cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to target enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound’s interaction with reverse transcriptase involves hydrogen bonding that stabilizes the enzyme-inhibitor complex, thereby inhibiting the enzyme’s activity . Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, indicating potential long-term impacts on cell function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in its metabolic activity, enhancing its interaction with metabolic enzymes and affecting the overall metabolic balance within cells . These interactions can lead to changes in metabolite levels and alterations in cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s fluorinated structure allows it to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, this compound can accumulate in specific tissues, depending on its binding affinity to tissue-specific proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for the compound’s activity and function, as they determine its interaction with target biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide can be achieved through several routes. One common method involves the acylation of 3-fluoro-2-(trifluoromethyl)benzoic acid with ammonia or an amine . Another method includes the fluorination and cyano substitution of 2,3-dichlorotrifluorotoluene, followed by hydrogenation dechlorination and hydrolysis . Industrial production methods often focus on optimizing yield and purity, using catalysts and specific reaction conditions to achieve high efficiency .
Analyse Chemischer Reaktionen
3-Fluoro-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(trifluoromethyl)benzamide has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-2-(trifluoromethyl)benzamide can be compared with other similar compounds such as:
2-Fluoro-3-(trifluoromethyl)benzamide: Similar in structure but with different positional isomers, leading to variations in chemical properties and reactivity.
2-(Trifluoromethyl)benzamide: Lacks the additional fluorine atom, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHSVMLIHCECTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379214 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287398-80-5 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)



![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)
![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)



![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)


